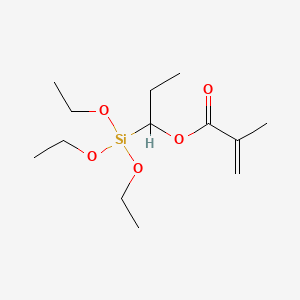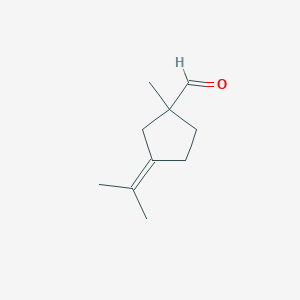
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cycloalkane derivative featuring a cyclopentane ring substituted with a methyl group, a propan-2-ylidene group, and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds via aldol condensation, followed by dehydration to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of specific catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines to form imines or hydrazones, respectively.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity or altering their function. This reactivity is exploited in various biochemical assays and drug design strategies.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde can be compared with other cyclopentane derivatives, such as:
Cyclopentane-1-carbaldehyde: Lacks the methyl
Eigenschaften
CAS-Nummer |
59514-64-6 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-ylidenecyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-5-10(3,6-9)7-11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
SUDMRCSRDQRMEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCC(C1)(C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)
![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)

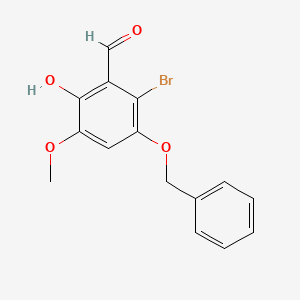
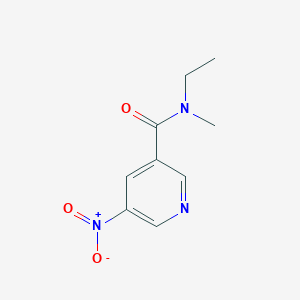
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
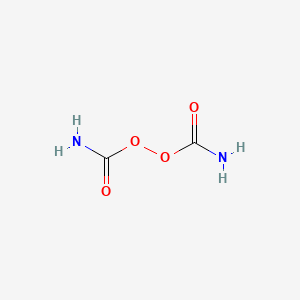
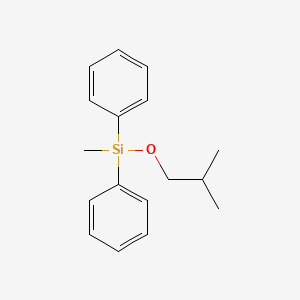
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
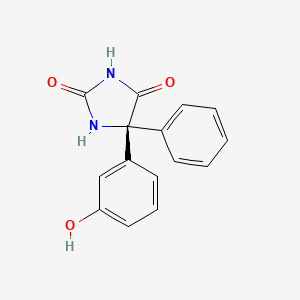
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
